
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester is an organic compound with the molecular formula C8H9Cl3O2. It is an ester derived from trichloroacetic acid and 2-cyclohexen-1-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-cyclohexen-1-yl ester typically involves the esterification reaction between trichloroacetic acid and 2-cyclohexen-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves the removal of water to form the ester bond . The general reaction can be represented as follows:
CCl3COOH+C6H10OH→CCl3COOC6H9+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts, temperature control, and purification steps are crucial to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trichloroacetic acid and 2-cyclohexen-1-ol.
Reduction: Reduction reactions can convert the ester into corresponding alcohols and acids.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include trichloroacetic acid, 2-cyclohexen-1-ol, and various substituted esters depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, trichloro-, 2-cyclohexen-1-yl ester involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid and 2-cyclohexen-1-ol. Trichloroacetic acid can further participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, dichloro-, 2-cyclohexen-1-yl ester
- Acetic acid, monochloro-, 2-cyclohexen-1-yl ester
- Acetic acid, trichloro-, 2-cyclopenten-1-yl ester
Uniqueness
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester is unique due to the presence of three chlorine atoms in the acetic acid moiety, which significantly influences its reactivity and chemical properties. This makes it distinct from other similar esters with fewer chlorine atoms or different cyclic structures .
Properties
CAS No. |
66928-68-5 |
|---|---|
Molecular Formula |
C8H9Cl3O2 |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H9Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |
InChI Key |
FCKUQSZKVCGUON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


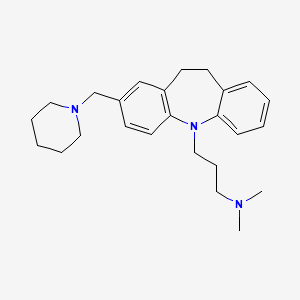
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)

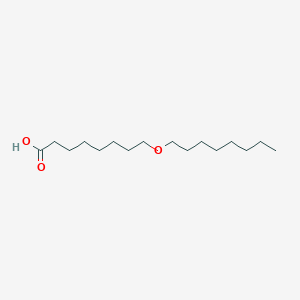

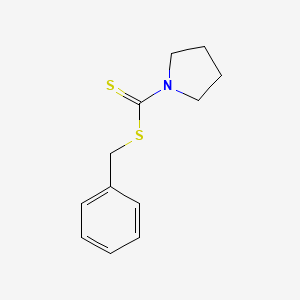
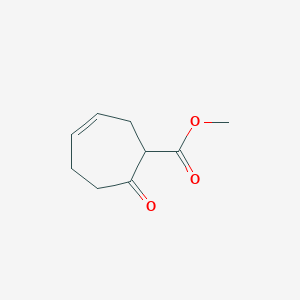
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
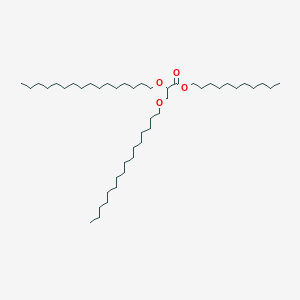
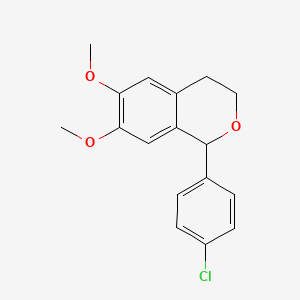
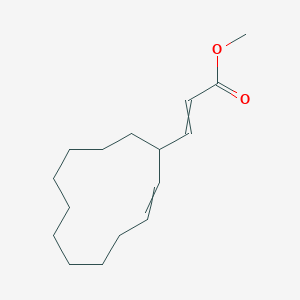
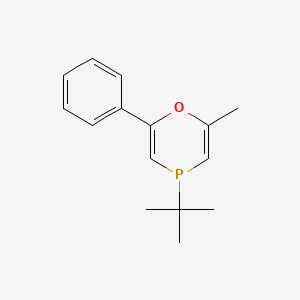
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
